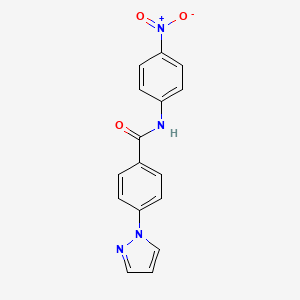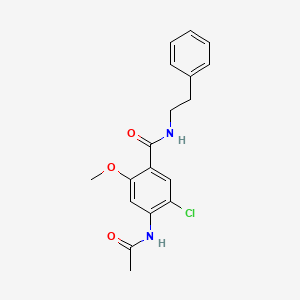
N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide
描述
N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as NPPB, is a chemical compound that belongs to the class of pyrazoles. This compound has gained significant attention in scientific research due to its diverse applications in various fields.
作用机制
N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide exerts its effects by blocking ion channels and transporters. It binds to the channels and transporters and prevents the flow of ions or molecules across the membrane. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to block the CFTR channel by binding to the intracellular side of the channel and preventing the opening of the channel. It also blocks the CaCC channel by binding to the extracellular side of the channel and preventing the influx of chloride ions. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to block the OAT transporter by binding to the substrate-binding site and preventing the transport of organic anions.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have diverse biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, such as breast cancer cells, by inducing cell cycle arrest and apoptosis. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been shown to reduce the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in macrophages. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to reduce the contraction of smooth muscle cells in the airway and the gastrointestinal tract, making it a potential therapeutic agent for asthma and irritable bowel syndrome.
实验室实验的优点和局限性
N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments. It is a potent and specific blocker of ion channels and transporters, making it a valuable tool for studying their function. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide is also stable and easy to handle, making it suitable for long-term experiments. However, N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide can also exhibit non-specific effects at high concentrations, which can complicate data interpretation.
未来方向
There are several future directions for the study of N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, asthma, and irritable bowel syndrome. Another direction is to explore its effects on other ion channels and transporters, such as the voltage-gated potassium channel (Kv) and the glucose transporter (GLUT). N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide can also be used as a template for the development of new compounds with improved properties, such as higher solubility and specificity.
科学研究应用
N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its diverse applications in scientific research. It has been used as a tool to investigate the function of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the calcium-activated chloride channel (CaCC), and the transient receptor potential (TRP) channel. N-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been used to study the function of transporters, such as the organic anion transporter (OAT) and the multidrug resistance-associated protein (MRP).
属性
IUPAC Name |
N-(4-nitrophenyl)-4-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-16(18-13-4-8-15(9-5-13)20(22)23)12-2-6-14(7-3-12)19-11-1-10-17-19/h1-11H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHKVIPKGOHMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4391654.png)
![4-cyano-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4391660.png)

![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide](/img/structure/B4391662.png)
![3-[5-hydroxy-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4391675.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B4391679.png)
![ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4391686.png)
![5-bromo-2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391691.png)

![N-(2,5-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4391717.png)
![N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4391730.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-8-ethoxy-2H-chromen-2-one](/img/structure/B4391756.png)
![ethyl (4-{[(2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4391762.png)
